3-Bromo-2-ethoxypropanenitrile

Catalog No.
S1922668
CAS No.
87271-69-0
M.F
C5H8BrNO
M. Wt
178.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-ethoxypropanenitrile

CAS Number

87271-69-0

Product Name

3-Bromo-2-ethoxypropanenitrile

IUPAC Name

3-bromo-2-ethoxypropanenitrile

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

InChI

InChI=1S/C5H8BrNO/c1-2-8-5(3-6)4-7/h5H,2-3H2,1H3

InChI Key

SMMPBZCECWGKJW-UHFFFAOYSA-N

SMILES

CCOC(CBr)C#N

Canonical SMILES

CCOC(CBr)C#N

3-Bromo-2-ethoxypropanenitrile (CAS 87271-69-0) is a saturated, halogenated aliphatic nitrile characterized by its beta-bromo and alpha-ethoxy substitution. In industrial and medicinal chemistry, it is primarily procured as a highly stable, bench-ready precursor for 2-ethoxyacrylonitrile. This downstream enol ether is a critical building block in Büchi cyclocondensations used to assemble functionalized imidazoles, including sphingosine-1-phosphate (S1P) lyase inhibitors such as THI and LX2931. By providing a stable, saturated backbone, 3-bromo-2-ethoxypropanenitrile allows procurement teams to secure a vital carbon-nitrogen synthon without the logistical and safety liabilities associated with highly reactive vinyl nitriles or highly toxic upstream cyanating agents [1].

Attempting to substitute 3-bromo-2-ethoxypropanenitrile with its direct downstream product, 2-ethoxyacrylonitrile, introduces severe handling challenges; alpha-alkoxy acrylonitriles are highly reactive, prone to spontaneous polymerization, and require strict 2–8 °C cold-chain storage and stabilizers to prevent degradation. Conversely, substituting with the upstream precursor, bromoacetaldehyde diethyl acetal, forces the buyer's facility to perform the cyanation step in-house. This upstream route requires handling stoichiometric amounts of highly toxic trimethylsilyl cyanide (TMSCN) and heavy-metal tin(II) catalysts, necessitating specialized safety infrastructure and hazardous waste protocols. 3-Bromo-2-ethoxypropanenitrile serves as a highly practical procurement substitute, offering ambient stability while enabling mild, on-demand dehydrobromination to the active species immediately prior to use [1].

Elimination of Highly Toxic Cyanation Reagents in Scale-Up

When synthesizing 2-ethoxyacrylonitrile for heterocycle assembly, starting from bromoacetaldehyde diethyl acetal requires the use of 1.0 equivalent of trimethylsilyl cyanide (TMSCN) and a tin(II) chloride catalyst. Procuring 3-bromo-2-ethoxypropanenitrile directly bypasses this hazardous step entirely. This eliminates the need for specialized cyanide handling protocols, dedicated ventilation infrastructure, and costly toxic waste disposal during scale-up operations [1].

Evidence DimensionToxic reagent requirement for enol ether nitrile synthesis
Target Compound Data0 equivalents of TMSCN required (pre-cyanated)
Comparator Or BaselineBromoacetaldehyde diethyl acetal (requires 1.0 equiv TMSCN + SnCl2)
Quantified Difference100% elimination of highly toxic volatile cyanide handling
ConditionsLaboratory or pilot-scale preparation of 2-ethoxyacrylonitrile

Procuring the bromonitrile directly bypasses specialized safety protocols and hazardous waste disposal associated with volatile cyanide reagents, significantly lowering the barrier to scale-up.

Ambient Storage Stability vs. Cold-Chain Dependent Vinyl Nitriles

As a saturated aliphatic nitrile, 3-bromo-2-ethoxypropanenitrile does not possess the reactive pi-system that makes its downstream counterpart, 2-ethoxyacrylonitrile, highly unstable. While 2-ethoxyacrylonitrile requires strict 2–8 °C refrigerated storage and is prone to spontaneous polymerization or degradation over time, 3-bromo-2-ethoxypropanenitrile can be stored under standard conditions without significant risk of exothermic polymerization or titer loss. This structural difference fundamentally changes the logistics of procurement and long-term inventory holding [1].

Evidence DimensionStorage temperature requirements and polymerization risk
Target Compound DataAmbient/standard chemical storage (saturated beta-bromo structure)
Comparator Or Baseline2-Ethoxyacrylonitrile (requires 2–8 °C cold-chain storage)
Quantified DifferenceElimination of cold-chain logistics and extended shelf-life without polymerization inhibitors
ConditionsBulk storage, shipping, and long-term inventory holding

Reduces cold-chain logistics costs and prevents yield losses from precursor degradation before the Büchi cyclocondensation step.

High-Efficiency On-Demand Dehydrobromination

Despite its stability, 3-bromo-2-ethoxypropanenitrile is highly processable, allowing chemists to generate the reactive 2-ethoxyacrylonitrile exactly when needed. Treatment of 3-bromo-2-ethoxypropanenitrile with 1.5 equivalents of diethylamine in methyl tert-butyl ether (MTBE) at room temperature rapidly promotes dehydrobromination. This clean, mild elimination provides the active enol ether nitrile in a highly efficient overall process (66% yield over two steps from the acetal), avoiding the need for harsh conditions or complex multi-step vinylation protocols [1].

Evidence DimensionActivation conditions to reactive dienophile/electrophile
Target Compound DataMild base-promoted elimination (diethylamine in MTBE, room temperature)
Comparator Or BaselineComplex multi-step vinylation or direct handling of unstable 2-ethoxyacrylonitrile
Quantified DifferenceRapid, high-yield conversion to the active species immediately prior to use
ConditionsBase-promoted elimination prior to Büchi cyclocondensation

Enables the on-demand, high-yield generation of the reactive enol ether nitrile exactly when needed for complex heterocycle synthesis, maximizing active reagent titer.

Synthesis of Sphingosine-1-Phosphate (S1P) Lyase Inhibitors

3-Bromo-2-ethoxypropanenitrile is a highly practical precursor for the scalable production of THI and LX2931 analogs. By generating 2-ethoxyacrylonitrile in situ or immediately prior to use, it ensures high-titer reagent availability for the critical Büchi cyclocondensation step with amino-sugars, avoiding the yield drops associated with degraded vinyl nitriles[1].

Assembly of 2-Acetyl-4-Substituted Imidazoles and Thiazoles

In medicinal chemistry programs requiring functionalized imidazole or thiazole cores, this compound serves as a highly reliable synthon. It provides the necessary carbon-nitrogen framework while allowing researchers to completely bypass the handling of highly toxic trimethylsilyl cyanide during the early stages of core assembly[1].

On-Demand Generation of Alpha-Alkoxyacrylonitriles for Cycloadditions

For broader synthetic methodologies requiring alpha-alkoxyacrylonitriles for cycloadditions or Michael additions, 3-bromo-2-ethoxypropanenitrile acts as a stable, bench-ready storage form. It can be easily activated via mild dehydrobromination with diethylamine, making it the right choice when the instability of the free vinyl nitrile makes direct procurement impractical [1].

XLogP3

1

Dates

Last modified: 07-22-2023

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